molecular formula C12H30NO+ B12038613 Tetrapropylammonium hydrate

Tetrapropylammonium hydrate

Cat. No.: B12038613
M. Wt: 204.37 g/mol
InChI Key: LPSKDVINWQNWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapropylammonium hydrate is a quaternary ammonium compound with the chemical formula [N(C₃H₇)₄]OH·xH₂O. It is known for its role as a precursor in the synthesis of various industrial and laboratory catalysts. The compound is characterized by its tetrahedral molecular shape and is commonly used in the production of synthetic zeolites and other catalytic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes such as bipolar membrane electrodialysis, which ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrapropylammonium hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrapropylammonium hydrate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. In catalytic processes, the compound facilitates the formation of active sites on the catalyst surface, enhancing the efficiency of the reaction. The quaternary ammonium group plays a crucial role in stabilizing transition states and intermediates during the reaction .

Comparison with Similar Compounds

  • Tetramethylammonium hydroxide
  • Tetraethylammonium hydroxide
  • Tetrabutylammonium hydroxide

Comparison: Tetrapropylammonium hydrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and catalytic properties. Compared to tetramethylammonium and tetraethylammonium compounds, this compound exhibits higher hydrophobicity and different phase behavior in aqueous systems . Its larger alkyl groups also provide distinct steric effects, making it suitable for specific catalytic applications .

Properties

Molecular Formula

C12H30NO+

Molecular Weight

204.37 g/mol

IUPAC Name

tetrapropylazanium;hydrate

InChI

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;

InChI Key

LPSKDVINWQNWFE-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.O

Origin of Product

United States

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